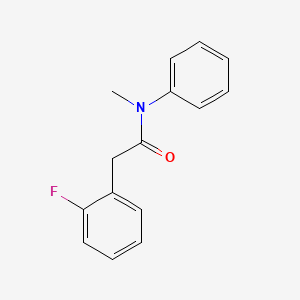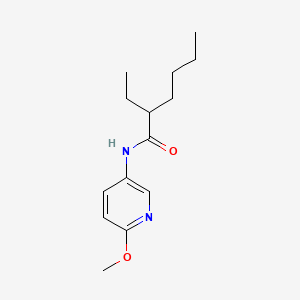
八乙基卟啉铂(II)酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Pt(II) Octaethylporphine ketone has a wide range of scientific research applications, including:
作用机制
Target of Action
The primary target of Pt(II) Octaethylporphine ketone is oxygen . It is used as a phosphorescent probe for oxygen, indicating its role in detecting and measuring oxygen levels in various environments .
Mode of Action
Pt(II) Octaethylporphine ketone interacts with its target, oxygen, through a process known as phosphorescence . Phosphorescence is a type of photoluminescence where material absorbs photons and re-emits them after a certain period. The interaction of Pt(II) Octaethylporphine ketone with oxygen affects the phosphorescence, allowing the oxygen levels to be determined based on the changes in the phosphorescent signal .
Biochemical Pathways
For instance, it may be relevant in cellular respiration, a process in which cells use oxygen to produce energy .
Result of Action
The primary result of Pt(II) Octaethylporphine ketone’s action is the generation of a phosphorescent signal that varies with oxygen levels . This allows it to serve as a valuable tool for measuring oxygen levels in various environments, including biological systems .
生化分析
Biochemical Properties
Pt(II) Octaethylporphine ketone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as an inhibitor or activator of specific enzymes, depending on the biochemical environment. For instance, Pt(II) Octaethylporphine ketone has been shown to interact with cytochrome P450 enzymes, influencing their catalytic activity. Additionally, it can bind to metalloproteins, altering their structural conformation and function .
Cellular Effects
Pt(II) Octaethylporphine ketone affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, Pt(II) Octaethylporphine ketone can impact gene expression and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by disrupting mitochondrial function and triggering oxidative stress .
Molecular Mechanism
The molecular mechanism of Pt(II) Octaethylporphine ketone involves its binding interactions with biomolecules. This compound can form stable complexes with DNA, leading to the inhibition of DNA replication and transcription. Additionally, Pt(II) Octaethylporphine ketone can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. These interactions result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pt(II) Octaethylporphine ketone can change over time. This compound is relatively stable under standard storage conditions, but its activity may degrade over prolonged periods or under specific environmental conditions. Long-term studies have shown that Pt(II) Octaethylporphine ketone can have sustained effects on cellular function, particularly in terms of inducing oxidative stress and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of Pt(II) Octaethylporphine ketone vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At higher doses, Pt(II) Octaethylporphine ketone can induce toxic effects, including oxidative damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
Pt(II) Octaethylporphine ketone is involved in various metabolic pathways, particularly those related to oxidative stress and detoxification. This compound can interact with enzymes such as glutathione S-transferase, influencing the detoxification of reactive intermediates. Additionally, Pt(II) Octaethylporphine ketone can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, Pt(II) Octaethylporphine ketone is transported and distributed through interactions with specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, such as mitochondria, where it exerts its biochemical effects. The localization and accumulation of Pt(II) Octaethylporphine ketone are influenced by its chemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of Pt(II) Octaethylporphine ketone is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, Pt(II) Octaethylporphine ketone has been shown to localize to mitochondria, where it disrupts mitochondrial function and induces apoptosis. The precise localization of this compound within cells is essential for its biochemical effects .
准备方法
Pt(II) Octaethylporphine ketone is synthesized through a series of chemical reactions involving the coordination of platinum with octaethylporphine. The synthetic route typically involves the reaction of octaethylporphine with a platinum precursor under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base to facilitate the coordination process .
化学反应分析
Pt(II) Octaethylporphine ketone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of platinum.
Reduction: Reduction reactions can convert Pt(II) to Pt(0) or other lower oxidation states.
Substitution: The compound can undergo substitution reactions where ligands around the platinum center are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
Pt(II) Octaethylporphine ketone is unique due to its specific structure and the presence of a platinum center, which provides distinct phosphorescent properties. Similar compounds include:
Pt(II) Octaethylporphyrin: Similar structure but without the ketone group, leading to different chemical properties.
Pt(II) Tetraphenylporphyrin: Another platinum porphyrin compound with different substituents, affecting its reactivity and applications.
These similar compounds highlight the uniqueness of Pt(II) Octaethylporphine ketone in terms of its specific applications and chemical properties .
属性
IUPAC Name |
3,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diid-2-one;platinum(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H45N4O.Pt/c1-9-21-22(10-2)28-18-30-25(13-5)26(14-6)32(39-30)20-34-36(15-7,16-8)35(41)33(40-34)19-31-24(12-4)23(11-3)29(38-31)17-27(21)37-28;/h17-20H,9-16H2,1-8H3,(H-,37,38,39,40,41);/q-1;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPOGYJJFLIBKP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(C3=O)(CC)CC)CC.[Pt+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N4OPt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





